molecular formula C41H38Na2O9 B13792029 Warfarin sodium clathrate

Warfarin sodium clathrate

Cat. No.: B13792029
M. Wt: 720.7 g/mol
InChI Key: VLYIGFRRLKDPQS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Warfarin sodium clathrate is a pharmaceutical compound widely used as an anticoagulant. It exists in two forms: the clathrate form and the amorphous form. The clathrate form is a crystalline complex that includes isopropyl alcohol, while the amorphous form lacks crystallinity. This compound is primarily used to prevent and treat blood clots in conditions such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Warfarin sodium clathrate is synthesized through the reaction of warfarin with sodium hydroxide in the presence of isopropyl alcohol. The reaction conditions typically involve dissolving warfarin in isopropyl alcohol and then adding sodium hydroxide to form the sodium salt. The resulting solution is then crystallized to obtain the clathrate form .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the compound through recrystallization and drying to ensure the removal of impurities and excess solvents. The final product is then formulated into various dosage forms for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Warfarin sodium clathrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxy and halogenated derivatives of warfarin, which can have different pharmacological properties .

Scientific Research Applications

Warfarin sodium clathrate has a wide range of scientific research applications:

Mechanism of Action

Warfarin sodium clathrate exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR). This enzyme is responsible for the regeneration of vitamin K from its epoxide form. By inhibiting VKOR, warfarin reduces the levels of active vitamin K, which is essential for the synthesis of clotting factors II, VII, IX, and X. This inhibition disrupts the blood clotting process, thereby preventing the formation of clots .

Comparison with Similar Compounds

Uniqueness: Warfarin sodium clathrate is unique due to its well-studied pharmacokinetics and pharmacodynamics. It has a well-established therapeutic range and is widely used in clinical practice. Its clathrate form provides stability and controlled release properties, making it a preferred choice in certain formulations .

Properties

Molecular Formula

C41H38Na2O9

Molecular Weight

720.7 g/mol

IUPAC Name

disodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate;propan-2-ol

InChI

InChI=1S/2C19H16O4.C3H8O.2Na/c2*1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;1-3(2)4;;/h2*2-10,15,21H,11H2,1H3;3-4H,1-2H3;;/q;;;2*+1/p-2

InChI Key

VLYIGFRRLKDPQS-UHFFFAOYSA-L

Canonical SMILES

CC(C)O.CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+].[Na+]

Origin of Product

United States

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